Clomipramine-D3 Hydrochloride

Description

Historical Evolution of Isotope-Labeled Compounds in Psychotropic Drug Development

The application of isotopic labeling in psychopharmacology originated with Harold Urey's 1931 discovery of deuterium, which laid the foundation for studying kinetic isotope effects in biological systems. By the 1950s, as chlorpromazine revolutionized psychiatric treatment, researchers began exploring isotopic modifications to enhance drug properties. Early efforts focused on radioactive isotopes like carbon-14 for metabolic pathway tracing, but stable isotopes gained prominence in the 1970s with advances in mass spectrometry.

A pivotal shift occurred in the 2010s when Concert Pharmaceuticals demonstrated that strategic deuteration could systematically improve drug pharmacokinetics. This approach gained traction in TCA research following Kirchheiner's 2004 work linking cytochrome P450 polymorphisms to variable clomipramine metabolism. The synthesis of clomipramine-D3 hydrochloride (CAS 1398065-86-5) in 2016 marked a milestone, being among the first deuterated antidepressants to show clinically relevant improvements in maximum plasma concentration (C~max~) and area under the curve (AUC).

Table 1: Key Milestones in Isotope-Labeled Psychotropic Drug Development

Properties

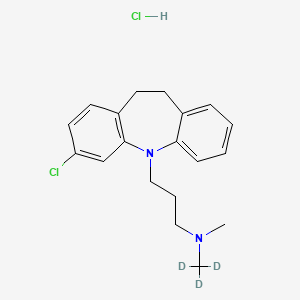

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: N-Acetyl-3-Chloroiminodibenzyl

The synthesis begins with the preparation of N-acetyl-3-chloroiminodibenzyl (Intermediate I), a pivotal precursor. A 2015 patent outlines a chlorination reaction using N-acetyliminodibenzyl (II) and bis(trichloromethyl) carbonate (BTC) in ethylene dichloride. Catalyzed by tetrabutylammonium chloride (TBAC) and neutralized by sodium carbonate, this method achieves a 90% yield at 5–10°C (Table 1).

Table 1: Reaction Conditions for Intermediate I Synthesis

| Parameter | Specification |

|---|---|

| Chlorinating Agent | Bis(trichloromethyl) carbonate (BTC) |

| Catalyst | Tetrabutylammonium chloride (TBAC) |

| Solvent | Ethylene dichloride |

| Temperature | 5–10°C |

| Yield | 90% |

This route avoids cryogenic conditions (-50°C) required by older diazotization methods, simplifying scalability.

Deuteration via Photoredox Catalysis

Recent advancements in isotopic labeling employ photoredox-mediated hydrogen atom transfer (HAT). A 2017 study demonstrated deuteration at α-amino C(sp³)–H bonds using D₂O and a thiol catalyst. For clomipramine-D3, this method selectively replaces hydrogen with deuterium at the dimethylaminoethyl side chain (Fig. 1).

Figure 1: Photoredox Mechanism for Clomipramine-D3 Synthesis

Key advantages include:

-

Single-step deuteration without requiring pre-deuterated starting materials.

-

Isotopic purity >99.9% , critical for mass spectrometry-based assays.

-

Functional group tolerance , preserving the dibenzazepine core.

Key Reaction Steps and Optimization

Chlorination of N-Acetyliminodibenzyl

The chlorination step is optimized for safety and efficiency. Using BTC instead of oxalyl chloride reduces byproduct formation, while TBAC enhances reaction kinetics via phase-transfer catalysis. Ethylene dichloride’s low polarity facilitates easy separation of the oily product, minimizing purification steps.

Deuteration Conditions

Photoredox conditions vary by substrate:

For clomipramine, 4Cz-IPN and tert-butylthiol under blue LED yielded 95% deuterium incorporation at the side chain.

Purification and Characterization

Crystallization of this compound

A 2020 patent details crystallization using acetone and hydrochloric acid (pH 2–3). The crude product is dissolved in a 1:1 acetone-water mixture, cooled to 0°C, and filtered to isolate crystals with >99.5% purity.

Table 2: Crystallization Parameters

| Parameter | Specification |

|---|---|

| Solvent | Acetone:Water (1:1) |

| Temperature | 0°C |

| pH | 2–3 |

| Purity | >99.5% |

Chemical Reactions Analysis

Types of Reactions: Clomipramine-D3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

- Internal Standardization : Clomipramine-D3 is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify clomipramine levels in biological samples. This application enhances the accuracy of pharmacokinetic studies by providing a reliable reference point for measurement .

2. Pharmacokinetics and Pharmacodynamics

- Metabolic Pathway Studies : The compound aids in elucidating the metabolic pathways of clomipramine, allowing researchers to track its biotransformation in biological systems. Studies have shown that clomipramine undergoes significant metabolism through cytochrome P450 enzymes, which can be effectively monitored using its deuterated form .

- Efficacy Evaluations : Clomipramine-D3 is employed in pharmacodynamic studies to assess the efficacy and safety profile of clomipramine in treating neuropsychiatric disorders. This includes investigations into its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

3. Neurobiology

- Neurotransmitter Regulation : Research has utilized clomipramine-D3 to study its effects on neurotransmitter systems in animal models. For example, studies have investigated serotonergic regulation in various species, contributing to a deeper understanding of its role in modulating neural activity and behavior .

4. Forensic Toxicology

- Quantification Standards : In forensic toxicology, clomipramine-D3 serves as an internal standard for quantifying drug levels in toxicological analyses. This application is crucial for establishing accurate drug concentration levels during investigations of overdose or poisoning cases .

Data Tables

Case Studies

- Brain Metabolic Profile Study : A study investigated the metabolic profiles following different administration routes of clomipramine in a rat model of depression. Results indicated significant differences in brain metabolism based on administration routes, providing insights into optimal delivery methods for therapeutic effects .

- Serotonergic Regulation Research : In a study examining the serotonergic regulation of feeding rhythms in pond snails, clomipramine was used to understand its impact on neural rhythms, highlighting its broader implications beyond human neuropsychiatric disorders .

- Proteomic Investigation : A proteomic study analyzed changes in the prefrontal cortex of rats treated with clomipramine, revealing alterations in protein expression associated with depressive states. This research contributes to understanding the molecular mechanisms underlying antidepressant efficacy .

Mechanism of Action

Clomipramine-D3 Hydrochloride, like clomipramine, acts as a potent inhibitor of serotonin reuptake. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and obsessive-compulsive disorder . The compound also exhibits affinity for histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Analytical Parameters in LC-MS/MS Studies

| Parameter | This compound | Desipramine-d3 (DES-d3) |

|---|---|---|

| IS Correction | Corrects clomipramine signal | Corrects TRI, IMI, AMI |

| Matrix Effect | <10% variability | <15% variability |

| Linearity | R² > 0.99 (1–100 ng/mL) | R² > 0.98 (1–100 ng/mL) |

Table 2: Comparative Deuteration Efficiency

| Compound | Deuteration Level | Key Application |

|---|---|---|

| This compound | 99.71% d3 | LC-MS/MS quantification |

| Vortioxetine-d8 | >99% d8 | Antidepressant analysis |

| Duloxetine-d3 Hydrochloride | >98% d3 | Serotonin-norepinephrine reuptake studies |

Biological Activity

Clomipramine-D3 Hydrochloride is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used for treating obsessive-compulsive disorder (OCD) and other mood disorders. This article delves into its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant research findings.

Clomipramine exerts its effects through several mechanisms:

- Serotonin Reuptake Inhibition : Clomipramine is a potent serotonin reuptake inhibitor (SRI), with a higher affinity for the serotonin transporter (SERT) compared to other TCAs. This leads to increased serotonergic activity in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety .

- Noradrenaline Reuptake Inhibition : It also inhibits the norepinephrine transporter (NET), contributing to its antidepressant effects. The active metabolite, desmethylclomipramine, primarily enhances noradrenergic transmission .

- Anticholinergic Effects : Clomipramine has anticholinergic properties due to its antagonism of muscarinic receptors, which can lead to side effects such as dry mouth and constipation .

Pharmacokinetics

Understanding the pharmacokinetics of clomipramine-D3 is crucial for its clinical application:

- Absorption : Clomipramine is well absorbed from the gastrointestinal tract (>80%), but its bioavailability is affected by extensive first-pass metabolism, resulting in approximately 50% availability after oral administration .

- Distribution : The drug distributes widely in body tissues, including the central nervous system (CNS), with a volume of distribution averaging 17 L/kg. It is highly protein-bound (97-98%), primarily to albumin .

- Metabolism : Clomipramine is metabolized mainly in the liver via cytochrome P450 enzymes (CYP450 2D6 and CYP450 1A2). The half-life ranges from 17 to 28 hours, with desmethylclomipramine having a longer half-life of 54 to 77 hours .

- Excretion : Approximately 60% of clomipramine is excreted in urine, with significant amounts as metabolites. Accumulation can occur with repeated dosing, necessitating careful monitoring .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic implications of clomipramine:

-

Autophagy Regulation : A study indicated that clomipramine negatively regulates autophagic flux in neuronal cultures. This finding suggests potential implications for neurodegenerative diseases, as altered autophagy can affect cellular homeostasis .

Study Findings PMC6424961 Clomipramine inhibits autophagic flux in primary neurons and in vivo models. PMC6424961 Increased LC3-II levels indicate impaired autophagy in treated mice. - Clinical Efficacy : Clinical trials have demonstrated that clomipramine effectively reduces OCD symptoms. A notable trial reported significant improvements in patients compared to placebo groups .

- Pharmacogenomics : Genetic variations affecting CYP450 enzyme activity can lead to interindividual differences in plasma concentrations of clomipramine, influencing both efficacy and side effects. Patients with poor metabolizer phenotypes may experience higher drug levels and increased adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.